molecular formula C18H13FN4O2 B11203904 5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-phenyl-1,2,4-oxadiazole

5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-phenyl-1,2,4-oxadiazole

Cat. No.: B11203904
M. Wt: 336.3 g/mol
InChI Key: AXCCASXHXVEGTC-UHFFFAOYSA-N
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Description

5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-phenyl-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-phenyl-1,2,4-oxadiazole typically involves multiple steps. One common method includes the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often involve the use of solvents like ethanol or tetrahydrofuran (THF) and catalysts such as sulfuric acid or phosphoric acid .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-phenyl-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, it may inhibit enzymes involved in DNA synthesis, leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring structure and have similar chemical properties.

    Fluorophenyl derivatives: Compounds with fluorophenyl groups exhibit similar reactivity and biological activity.

Uniqueness

5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-phenyl-1,2,4-oxadiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual oxadiazole rings and fluorophenyl group make it particularly versatile in various applications.

Properties

Molecular Formula

C18H13FN4O2

Molecular Weight

336.3 g/mol

IUPAC Name

2-(3-fluoro-4-methylphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3,4-oxadiazole

InChI

InChI=1S/C18H13FN4O2/c1-11-7-8-13(9-14(11)19)18-22-21-16(24-18)10-15-20-17(23-25-15)12-5-3-2-4-6-12/h2-9H,10H2,1H3

InChI Key

AXCCASXHXVEGTC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=CC=CC=C4)F

Origin of Product

United States

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